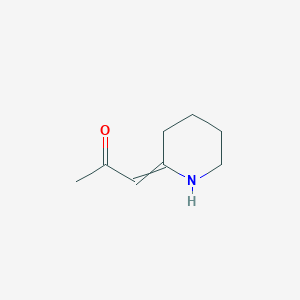
2-(Acetylmethylene)tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylmethylene)tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines.
Métodos De Preparación
The synthesis of 2-(Acetylmethylene)tetrahydropyridine can be achieved through various methods. One common approach involves the oxidative coupling of 1-alkyl-4-(pyridyl)-1,2,5,6-tetrahydropyridines with acetone in the presence of potassium permanganate. This reaction typically occurs under mild conditions and yields the desired product in good yields . Industrial production methods often employ pentanediamine as a starting material, which is then heated to obtain 2,3,4,5-tetrahydropyridine, a precursor to this compound .
Análisis De Reacciones Químicas
2-(Acetylmethylene)tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different substituted tetrahydropyridine derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions are pyridine and piperidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been evaluated for its anticancer and anti-tubercular activities.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Acetylmethylene)tetrahydropyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial for cell cycle regulation and bacterial cell wall synthesis, respectively . The compound’s effects are mediated through the modulation of these pathways, leading to its biological activities.
Comparación Con Compuestos Similares
2-(Acetylmethylene)tetrahydropyridine can be compared with other tetrahydropyridine derivatives such as:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
These compounds share a similar core structure but differ in their substituents and biological activities. This compound is unique due to its specific acetylmethylene group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-piperidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C8H13NO/c1-7(10)6-8-4-2-3-5-9-8/h6,9H,2-5H2,1H3 |
Clave InChI |
GQTROZSIASULKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C1CCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


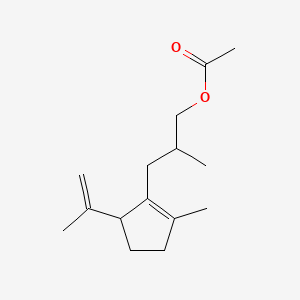
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

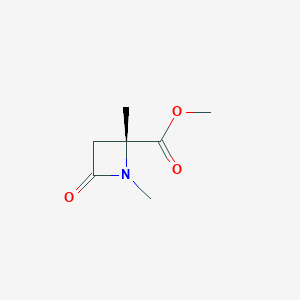
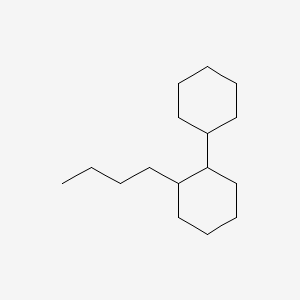


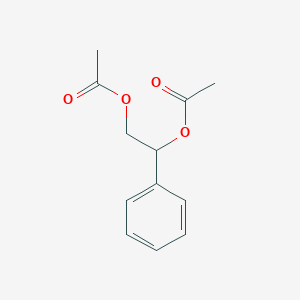
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)


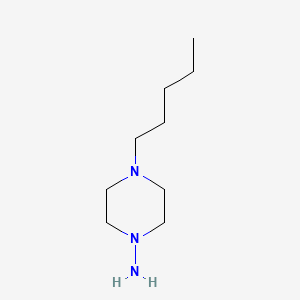
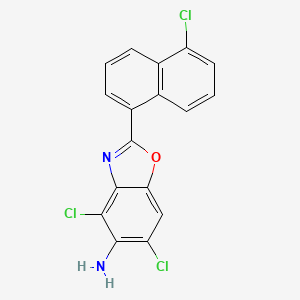
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
